Nimustine

Beschreibung

Eigenschaften

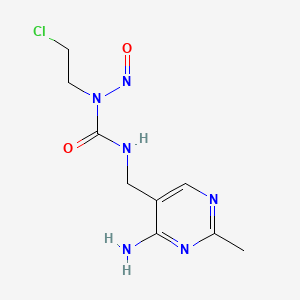

IUPAC Name |

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN6O2/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEDRRNHLBGPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045179 | |

| Record name | Nimustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42471-28-3 | |

| Record name | Nimustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42471-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nimustine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042471283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nimustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13069 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NIMUSTINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nimustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nimustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S726V972K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nimustine: A Technical Guide to its Function as a DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimustine, a nitrosourea derivative, is a potent DNA alkylating agent with significant antitumor activity, particularly against malignant gliomas.[1] Its lipophilic nature allows it to cross the blood-brain barrier, making it a valuable therapeutic option for brain tumors.[1][2] This technical guide provides an in-depth overview of Nimustine's core mechanism of action, detailing its interaction with DNA, the subsequent cellular signaling cascades, and relevant experimental data. The guide also includes detailed experimental protocols for assessing its activity and visual representations of key pathways and workflows to support further research and drug development efforts.

Mechanism of Action: DNA Alkylation and Cellular Response

Nimustine, also known as ACNU, exerts its cytotoxic effects primarily through the alkylation of DNA.[1] As a chloroethylnitrosourea, it decomposes under physiological conditions to form reactive intermediates, including a 2-chloroethyl diazonium ion. This highly reactive cation is responsible for the alkylation of nucleophilic sites on DNA bases.[3]

The primary target for alkylation is the O6 position of guanine.[4][5] This initial monofunctional adduct can then undergo a secondary reaction, leading to the formation of highly cytotoxic DNA interstrand cross-links (ICLs).[6][7] These ICLs prevent the separation of DNA strands, thereby inhibiting critical cellular processes such as DNA replication and transcription.[1][7] In addition to ICLs, Nimustine also induces DNA double-strand breaks (DSBs).[4][6]

This accumulation of DNA damage triggers a robust DNA Damage Response (DDR) within the cell.[6] The presence of ICLs and DSBs stalls replication forks, leading to cell cycle arrest, typically in the late S or G2 phase, to allow time for DNA repair.[7][8] However, if the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[1][9]

Signaling Pathways Activated by Nimustine-Induced DNA Damage

The cellular response to Nimustine-induced DNA damage involves the activation of several key signaling pathways, ultimately converging on the apoptotic machinery. A critical pathway activated by Nimustine is the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) signaling cascade.[6][10]

Activation of the JNK pathway leads to the phosphorylation and activation of the transcription factor c-Jun, a primary component of the Activator Protein-1 (AP-1) complex.[9][10] Activated AP-1 then upregulates the expression of pro-apoptotic genes, most notably the BH3-only protein BIM.[6][10] BIM plays a crucial role in initiating the intrinsic apoptotic pathway by activating BAX and BAK, which leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of caspases.[9] Specifically, the cleavage of caspase-9, an initiator caspase, is a key downstream event, leading to the activation of effector caspases like caspase-3 and the execution of apoptosis.[6][9][10]

Figure 1: Nimustine-induced apoptotic signaling pathway.

Quantitative Data

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Nimustine (ACNU) in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SF-126 | Glioblastoma | 310 | [6] |

| U87MG | Glioblastoma | ~100-200 | [11][12] |

| U251MG | Glioblastoma | ~100-200 | [11][12] |

| U343MG | Glioblastoma | ~100-200 | [11][12] |

| GS-Y03 | Glioblastoma | <100 | [12] |

| CHS-1 | Canine Histiocytic Sarcoma | >10 | [13] |

| CHS-2 | Canine Histiocytic Sarcoma | >10 | [13] |

| CHS-3 | Canine Histiocytic Sarcoma | >10 | [13] |

| DH82 | Canine Histiocytic Sarcoma | >10 | [13] |

| CLBL-1 | Canine Lymphoma | <10 | [13] |

| Ema | Canine Lymphoma | <10 | [13] |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.[14]

In Vivo Data & Pharmacokinetics

Nimustine has been evaluated in various preclinical and clinical settings. The following table summarizes key in vivo data and pharmacokinetic parameters.

| Parameter | Value | Species/Context | Reference |

| Preclinical In Vivo Efficacy | |||

| Tumor Growth Inhibition | 15-30 mg/kg (IV) | Mice with solid tumors (in combination with radiotherapy) | [6] |

| Clinical Trial Dosages | |||

| Refractory Small Cell Lung Cancer | 50 mg/m² (with Paclitaxel) | Human | [15] |

| Recurrent Brainstem Glioma (CED) | 0.25 - 0.75 mg/mL | Human | [16][17] |

| Pharmacokinetics | |||

| Blood-Brain Barrier Penetration | Up to 30% | Human | [2] |

| Metabolism | Hepatic | Human | [5] |

| Clearance (after local delivery) | Sustained high signal at infusion site for at least 24h | Rat | [18] |

| Systemic Clearance (after local delivery) | Readily metabolized and excreted | Rat | [18] |

CED: Convection-Enhanced Delivery

Experimental Protocols

Assessment of DNA Damage: The Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[19][20]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.[21] The alkaline version of the assay is particularly useful for detecting single-strand breaks.[19][22]

Detailed Protocol:

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

Treat cells with the desired concentrations of Nimustine for the specified duration. Include a negative (vehicle) and a positive (e.g., H₂O₂) control.

-

Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS.

-

-

Slide Preparation:

-

Prepare 1% normal melting point (NMP) agarose in PBS and coat pre-cleaned microscope slides. Allow to dry completely.

-

Prepare 0.5% low melting point (LMP) agarose in PBS and maintain at 37°C.

-

Mix 10 µL of the cell suspension with 90 µL of the 0.5% LMP agarose.

-

Quickly pipette the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.

-

Solidify the agarose by placing the slides at 4°C for 10-30 minutes.

-

-

Lysis:

-

Carefully remove the coverslips.

-

Immerse the slides in freshly prepared, ice-cold lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C, protected from light.

-

-

Alkaline Unwinding and Electrophoresis:

-

Gently place the slides in a horizontal electrophoresis tank.

-

Fill the tank with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) to a level just covering the slides.

-

Allow the DNA to unwind for 20-40 minutes in the buffer at 4°C.

-

Perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes at 4°C.

-

-

Neutralization and Staining:

-

Carefully remove the slides from the tank and wash them gently 3 times for 5 minutes each with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

-

Stain the DNA by adding a fluorescent dye (e.g., SYBR Green, propidium iodide, or DAPI) to each slide.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Capture images and analyze them using specialized comet assay software to quantify parameters such as tail length, tail moment, and percentage of DNA in the tail.

-

Figure 2: Experimental workflow for the Comet Assay.

Assessment of Apoptosis: DNA Fragmentation (Ladder) Assay

A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof.[23][24] This can be visualized as a characteristic "ladder" on an agarose gel.[24][25]

Principle: DNA is extracted from treated and control cells. During apoptosis, endonucleases cleave the DNA between nucleosomes. When this fragmented DNA is separated by agarose gel electrophoresis, it produces a distinct ladder pattern, whereas DNA from non-apoptotic cells appears as a single high-molecular-weight band.[26]

Detailed Protocol:

-

Cell Treatment and Harvesting:

-

Seed cells in appropriate culture dishes and allow them to attach.

-

Treat cells with Nimustine at various concentrations and for different time points (e.g., 24, 48, 72 hours). Include negative and positive (e.g., staurosporine) controls.

-

Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes.

-

-

Cell Lysis:

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, 10 mM EDTA, 0.5% Triton X-100, pH 7.4).

-

Incubate on ice for 20-30 minutes to lyse the cells.

-

-

DNA Extraction:

-

Centrifuge the lysate at a high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the high-molecular-weight chromatin and cellular debris.

-

Carefully transfer the supernatant, which contains the fragmented DNA, to a new tube.

-

Add RNase A to the supernatant to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour to digest RNA.

-

Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for at least 1 hour (or overnight) to digest proteins.

-

Extract the DNA using a phenol:chloroform:isoamyl alcohol (25:24:1) mixture. Centrifuge to separate the phases and carefully collect the upper aqueous phase.

-

Precipitate the DNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C for at least 1 hour.

-

-

DNA Pellet Recovery and Electrophoresis:

-

Centrifuge at high speed for 30 minutes at 4°C to pellet the DNA.

-

Carefully discard the supernatant and wash the DNA pellet with 70% ethanol.

-

Air-dry the pellet and resuspend it in a small volume of TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1.5-2.0% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Load the extracted DNA samples, along with a DNA ladder marker, into the wells of the gel.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Visualization:

-

Visualize the DNA bands under UV illumination.

-

Apoptotic samples will show a characteristic ladder pattern, while non-apoptotic samples will show a single high-molecular-weight band.

-

Conclusion

Nimustine is a well-characterized DNA alkylating agent with proven efficacy against various cancers, especially those of the central nervous system. Its ability to induce DNA interstrand cross-links and double-strand breaks triggers a robust cellular response, culminating in apoptosis through the JNK/c-Jun/BIM signaling axis. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. A thorough understanding of Nimustine's molecular mechanisms and the methodologies to assess its effects is crucial for optimizing its therapeutic use and for the development of novel, more effective anticancer strategies.

References

- 1. What is Nimustine Hydrochloride used for? [synapse.patsnap.com]

- 2. Phase I Dose-Escalation Study of Nimustine in Tumor-Bearing Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Cancer chemotherapy with special reference to pharmacokinetics of nitrosoureas] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Structural Insight into Major Groove Directed Binding of Nitrosourea Derivative Nimustine with DNA: A Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ijbbb.org [ijbbb.org]

- 8. researchgate.net [researchgate.net]

- 9. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phase II study of nimustine hydrochloride (ACNU) plus paclitaxel for refractory small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phase I trial of convection-enhanced delivery of nimustine hydrochloride (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phase I trial of convection-enhanced delivery of nimustine hydrochloride (ACNU) for brainstem recurrent glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Local Delivery of Nimustine Hydrochloride against Brain Tumors: Basic Characterization Study [jstage.jst.go.jp]

- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Comet assay - Wikipedia [en.wikipedia.org]

- 22. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]

- 23. Apoptotic DNA fragmentation - Wikipedia [en.wikipedia.org]

- 24. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measurement of apoptosis by DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]

Structure-Activity Relationship of Nimustine Derivatives: A Technical Guide for Drug Development Professionals

Executive Summary: Nimustine, a member of the chloroethylnitrosourea (CENU) class of chemotherapeutics, serves as a critical agent in the treatment of malignant gliomas due to its ability to cross the blood-brain barrier. Its mechanism of action is rooted in its function as a potent DNA alkylating agent, inducing cytotoxic DNA interstrand crosslinks and double-strand breaks. This damage triggers cellular apoptosis through the DNA Damage Response and subsequent activation of the p38 MAPK/JNK signaling pathway. Understanding the structure-activity relationship (SAR) of Nimustine and its derivatives is paramount for the rational design of next-generation nitrosoureas with enhanced efficacy, better specificity, and reduced toxicity. This guide provides an in-depth analysis of Nimustine's molecular mechanism, the key structural features governing its activity, quantitative cytotoxicity data, and detailed experimental protocols for its evaluation.

Introduction to Nimustine (ACNU)

Nimustine, also known as ACNU, is a second-generation nitrosourea antineoplastic agent. Chemically, it is 1-(4-amino-2-methyl-5-pyrimidinyl)methyl-3-(2-chloroethyl)-3-nitrosourea. A key feature of Nimustine is its lipophilicity, which allows it to effectively penetrate the blood-brain barrier, making it a cornerstone in the chemotherapy of brain tumors like glioblastoma.[1] Like other CENUs, its therapeutic effect is derived from its ability to covalently modify and damage the DNA of rapidly dividing cancer cells.[2]

The core structure consists of two key moieties:

-

The Chloroethylnitrosourea Moiety: This is the reactive pharmacophore responsible for DNA alkylation.

-

The Pyrimidinylmethyl Carrier Group: This moiety modulates the drug's physicochemical properties, such as solubility and lipophilicity, influencing its distribution and cellular uptake.

Molecular Mechanism of Action

The cytotoxic effects of Nimustine are initiated by its chemical decomposition under physiological conditions to form highly reactive electrophilic species. This process does not require enzymatic activation.[3] The primary target of these reactive intermediates is cellular DNA.

2.1 DNA Alkylation and Cross-Linking The decomposition of Nimustine generates a 2-chloroethyl carbonium ion. This potent electrophile attacks nucleophilic sites on DNA bases.[3] Spectroscopic studies have shown that Nimustine preferentially binds in the major groove of the DNA helix, interacting with guanine (at the C6=O6 position) and thymine (at the C4=O4 position).[4]

This initial alkylation event at the O⁶ position of guanine is followed by a secondary reaction. The chlorine atom on the ethyl group is displaced in an intramolecular cyclization, which then reacts with a base on the complementary DNA strand, typically cytosine. This two-step process results in the formation of a highly cytotoxic G-C interstrand cross-link (ICL).[3] These ICLs physically prevent the separation of the DNA double helix, thereby blocking critical cellular processes like DNA replication and transcription, ultimately leading to cell death.[3] The formation of DNA double-strand breaks (DSBs) has also been reported as a consequence of Nimustine's interaction with DNA.[4]

Cellular Response and Signaling Pathways

The extensive DNA damage induced by Nimustine activates a cascade of cellular signaling pathways designed to address genomic stress.

3.1 DNA Damage Response (DDR) and Apoptosis The presence of ICLs and DSBs is a potent trigger for the DNA Damage Response (DDR) signaling pathway. This leads to the activation of stress-activated protein kinases (SAPKs), particularly p38 MAPK and JNK (c-Jun N-terminal kinase). The activation of the JNK pathway is a critical step in mediating Nimustine-induced apoptosis. Activated JNK phosphorylates the transcription factor c-Jun, which in turn upregulates the expression of pro-apoptotic proteins like BIM (a BH3-only protein). BIM promotes the activation of the caspase cascade (caspase-3, -8, and -9), executing the final stages of programmed cell death.

Structure-Activity Relationship (SAR) Analysis

While comprehensive SAR studies on a wide range of Nimustine derivatives with systematic modifications are limited in publicly accessible literature, key principles can be derived from research on the broader chloroethylnitrosourea class.

4.1 Core Pharmacophore Requirements The N-(2-chloroethyl)-N-nitrosoureido group is indispensable for the high-level cytotoxic activity of this class of compounds. The 2-chloroethyl group is crucial for the two-step DNA cross-linking mechanism. Substitution of chlorine with fluorine can maintain activity, but larger halogens or other leaving groups generally reduce efficacy. The nitrosourea functionality is the source of the reactive alkylating species.

4.2 Influence of the N' Carrier Group The primary site for synthetic modification is the N'-substituent (the carrier group), which in Nimustine is the (4-amino-2-methyl-5-pyrimidinyl)methyl group. This group significantly influences the drug's overall properties:

-

Lipophilicity and BBB Penetration: The ability of nitrosoureas to treat brain tumors is directly related to their lipophilicity, which facilitates crossing the blood-brain barrier. For other solid tumors, studies have shown that an N'-cyclohexyl substituent (as seen in Lomustine) often confers high activity, suggesting an optimal lipophilicity range for tissue distribution.[1]

-

DNA Binding and Specificity: While the chloroethylnitrosourea moiety performs the alkylation, the carrier group can influence DNA binding affinity and potentially sequence specificity, though this is less well-understood.

-

Carbamoylating Activity: Besides alkylation, nitrosoureas can generate isocyanates that carbamoylate proteins, inhibiting DNA repair enzymes. The structure of the carrier group affects the reactivity of the isocyanate formed, thus modulating this secondary mechanism.

4.3 Quantitative Cytotoxicity Data of Nimustine Quantitative data provides a benchmark for evaluating new derivatives. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. Below is a summary of reported IC₅₀ values for Nimustine against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (ng/mL) |

| CML-1 | Canine Malignant Histiocytosis | 1,020 |

| CML-5 | Canine Malignant Histiocytosis | 788 |

| CML-10 | Canine Malignant Histiocytosis | 1,180 |

| DH82 | Canine Malignant Histiocytosis | 1,320 |

| CLBL-1 | Canine B-cell Lymphoma | 592 |

| Ema | Canine T-cell Lymphoma | 640 |

| Table 1: In Vitro Cytotoxicity of Nimustine Hydrochloride. Data demonstrates that lymphoma cell lines exhibit higher sensitivity to Nimustine compared to histiocytic sarcoma lines. |

Key Experimental Protocols

Evaluating the efficacy and mechanism of new Nimustine derivatives requires standardized and robust experimental procedures.

5.1 In Vitro Cytotoxicity Assessment (MTT Assay) The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed glioblastoma cells (e.g., U87, U251) into a 96-well plate at a density of 3x10³ to 4x10³ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of Nimustine derivatives in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10-50 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value for each derivative.

5.2 DNA Interstrand Cross-Link Detection (Modified Alkaline Comet Assay) The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage. A modified version is used to specifically measure ICLs.

Protocol:

-

Cell Treatment: Treat cells with the Nimustine derivative for a defined period (e.g., 2 hours).

-

Irradiation: After treatment, place cells on ice and expose them to a fixed dose of ionizing radiation (e.g., 10 Gy X-ray). This introduces a known number of single-strand breaks. In untreated cells, this causes extensive DNA migration (a long comet tail). In ICL-containing cells, the cross-links retard this migration.

-

Embedding: Mix a single-cell suspension with 0.6% low melting point (LMP) agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.

-

Lysis: Immerse slides in a high-salt alkaline lysis buffer (pH 10) overnight at 4°C to dissolve cell membranes and proteins, leaving DNA nucleoids.

-

Unwinding: Place slides in an electrophoresis tank filled with a high pH electrophoresis buffer (pH > 13) for 40 minutes to unwind the DNA.

-

Electrophoresis: Apply a voltage (e.g., 25 V) for 30 minutes. DNA fragments migrate towards the anode, forming the "comet tail."

-

Neutralization and Staining: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.

-

Analysis: Quantify the amount of DNA in the comet tail. A reduction in tail length/intensity in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of ICLs.

Conclusion and Future Directions

The therapeutic efficacy of Nimustine is directly linked to its chemical structure, which facilitates DNA alkylation and the induction of pro-apoptotic signaling pathways. The foundational SAR principles for nitrosoureas highlight the necessity of the chloroethylnitrosourea pharmacophore and the modulatory role of the N' carrier group in determining the drug's pharmacokinetic and pharmacodynamic profile.

Future drug development efforts should focus on synthesizing novel Nimustine derivatives by modifying the pyrimidinylmethyl carrier moiety. The goals of these modifications should be to:

-

Enhance Tumor Specificity: Design carrier groups that are recognized by transport systems overexpressed on cancer cells.

-

Optimize Lipophilicity: Fine-tune the balance between water solubility for administration and lipid solubility for penetrating the blood-brain barrier and cell membranes.

-

Reduce Toxicity: Modify the structure to minimize off-target effects and reduce carbamoylating activity, which is associated with myelosuppression.

By combining rational drug design with the robust experimental protocols detailed herein, it is possible to develop next-generation nitrosoureas that offer improved therapeutic windows for the treatment of aggressive cancers like glioblastoma.

References

- 1. Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nimustine Hydrochloride | C9H14Cl2N6O2 | CID 91657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Structural Insight into Major Groove Directed Binding of Nitrosourea Derivative Nimustine with DNA: A Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Nimustine in Cancer Cells: A Technical Guide

Abstract

Nimustine, also known as ACNU, is a chloroethylnitrosourea-based alkylating agent with significant antineoplastic activity, particularly against malignant gliomas, owing to its ability to cross the blood-brain barrier.[1][2] Its primary molecular target is nuclear DNA, where it induces a cascade of cytotoxic events. Nimustine functions by alkylating DNA bases, leading to the formation of mono-adducts, highly cytotoxic DNA interstrand cross-links (ICLs), and double-strand breaks (DSBs).[3][4][5] This extensive DNA damage triggers a robust DNA Damage Response (DDR), culminating in cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[1][3] Key signaling cascades, including the p38 MAPK/JNK pathway, are activated, leading to the upregulation of the pro-apoptotic protein BIM and subsequent activation of the caspase cascade.[4][6] Resistance to Nimustine is primarily mediated by the DNA repair enzyme O⁶-methylguanine-DNA methyltransferase (MGMT), which removes nascent DNA adducts before they can form lethal cross-links.[5] This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and leveraging Nimustine's therapeutic potential.

Primary Molecular Target: DNA Alkylation and Cross-Linking

The principal mechanism of Nimustine's anticancer effect is the covalent modification of cellular DNA.[1][7] As a bifunctional alkylating agent, it undergoes spontaneous decomposition to form a chloroethyl diazonium ion, which is a highly reactive electrophile. This species interacts with nucleophilic sites on DNA bases.

Spectroscopic studies have revealed that Nimustine's interaction is major groove-directed, with a preference for the O⁶ position of guanine and the C4=O4 position of thymine.[2] The initial reaction forms a mono-adduct, such as O⁶-chloroethylguanine.[5] This adduct can then undergo a secondary intramolecular reaction, where the chloroethyl group forms a covalent bond with a base on the complementary DNA strand, typically cytosine, resulting in a highly stable and cytotoxic DNA interstrand cross-link (ICL).[3][5] These ICLs physically prevent the separation of the DNA double helix, thereby blocking critical cellular processes like DNA replication and transcription.[3][5] The cellular stress and enzymatic processing of these lesions can also lead to the formation of DNA double-strand breaks (DSBs).[3][4]

References

- 1. What is Nimustine Hydrochloride used for? [synapse.patsnap.com]

- 2. A Structural Insight into Major Groove Directed Binding of Nitrosourea Derivative Nimustine with DNA: A Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijbbb.org [ijbbb.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

The Core Mechanism of Nimustine: A Technical Guide to DNA Cross-Linking and Strand Scission

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimustine, a chloroethylnitrosourea (CENU), is a potent alkylating agent with significant applications in chemotherapy, particularly for glioblastoma. Its cytotoxic effects are primarily attributed to its ability to induce complex DNA lesions, namely interstrand cross-links (ICLs) and DNA strand breaks. This technical guide provides an in-depth analysis of Nimustine's mechanism of action at the molecular level, focusing on the quantitative aspects of the DNA damage it inflicts, the experimental protocols to assess this damage, and the cellular signaling pathways that are consequently activated.

I. The Chemical Mechanism of Nimustine-Induced DNA Damage

Nimustine's reactivity towards DNA is centered on its 2-chloroethyl group. The process of DNA cross-linking is a two-step mechanism. Initially, the nitrosourea moiety of Nimustine undergoes decomposition, leading to the formation of a reactive chloroethyl diazonium ion. This cation then alkylates a nucleophilic site on a DNA base, most commonly the O6 or N7 position of guanine, forming a monoadduct.[1][2] This initial lesion can then undergo a slower, secondary reaction. The chlorine atom is displaced by a nucleophilic site on an adjacent guanine residue on the opposite DNA strand, resulting in the formation of a stable and highly cytotoxic interstrand cross-link.[1][3]

II. Quantitative Analysis of Nimustine-Induced DNA Damage

The extent of DNA damage induced by Nimustine is dose-dependent. Below are tables summarizing quantitative data from studies on Nimustine's effects on DNA integrity in various cell lines.

Table 1: Nimustine-Induced DNA Interstrand Cross-Links (ICLs) and DNA Breaks in NIH/3T3 Cells [3]

| Nimustine Concentration (µg/mL) | DNA Migration in Comet Assay (Arbitrary Units) | ICL Formation |

| 15 | Increased | Not Detected |

| 30 | Increased | Slightly Increased |

| 45 | Increased | Slightly Increased |

| 60 | Decreased (due to cross-linking) | Significant |

| 75 | Decreased (due to cross-linking) | Significant |

Data from Zhao et al. (2013). DNA migration was assessed by alkaline comet assay. A decrease in migration at higher concentrations is indicative of ICL formation, which retards DNA movement.

Table 2: Cytotoxicity of Nimustine in Glioblastoma Cell Lines [2][4]

| Cell Line | IC50 (µM) |

| SF126 | 480 |

| SF763 | 1445 |

| U87 | < 200 |

| U251MG | < 200 |

| U343MG | < 200 |

IC50 values represent the concentration of Nimustine required to inhibit the growth of 50% of the cell population.

III. Experimental Protocols for Assessing DNA Damage

Several key experimental techniques are employed to detect and quantify Nimustine-induced DNA cross-links and breaks.

A. Alkaline Comet Assay for DNA Breaks and Cross-Links

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. A modification of this assay can be used to detect ICLs.

Protocol Outline:

-

Cell Treatment: Expose cells to various concentrations of Nimustine for a defined period.

-

Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nucleoid.

-

Alkaline Unwinding: Incubate the slides in an alkaline buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail." DNA with ICLs will show reduced migration.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Quantification: Analyze the images to quantify the extent of DNA migration (tail length, tail moment) as a measure of DNA breaks or the reduction in migration as an indicator of cross-linking.

B. γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

The phosphorylation of the histone variant H2AX at serine 139 (γH2AX) is a sensitive marker for DNA double-strand breaks (DSBs).

Protocol Outline:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with Nimustine.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution.

-

Incubate with a primary antibody specific for γH2AX.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.

-

Microscopy: Mount the coverslips on slides and visualize using a fluorescence microscope.

-

Quantification: Count the number of distinct fluorescent foci per nucleus, which corresponds to the number of DSBs.[3]

IV. Signaling Pathways Activated by Nimustine-Induced DNA Damage

The extensive DNA damage caused by Nimustine triggers a complex cellular signaling network known as the DNA Damage Response (DDR).

A. The ATM/ATR Signaling Cascade

The primary sensors of DNA DSBs and ICLs are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). Upon recognition of DNA lesions, these kinases are activated and phosphorylate a multitude of downstream substrates to orchestrate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[5][6][7] A key early event in this cascade is the phosphorylation of H2AX to form γH2AX, which serves as a scaffold to recruit other DDR proteins to the site of damage.[8][9]

B. The p38 MAPK/JNK Signaling Pathway

In addition to the canonical DDR pathway, Nimustine also activates the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) signaling pathways. These stress-activated pathways are implicated in the regulation of apoptosis in response to DNA damage. Activated JNK can phosphorylate the transcription factor c-Jun, which in turn can regulate the expression of pro-apoptotic proteins.[10][11][12]

V. Conclusion

Nimustine's efficacy as a chemotherapeutic agent is rooted in its ability to generate highly cytotoxic DNA interstrand cross-links and double-strand breaks. Understanding the precise molecular mechanisms of this damage, the methods to quantify it, and the cellular signaling pathways that respond to it is crucial for optimizing its therapeutic use and for the development of novel combination therapies. This guide provides a foundational overview for researchers and drug development professionals working to further unravel the complexities of Nimustine's interaction with the cellular machinery.

References

- 1. In vitro damage of isolated DNA from two brain tumor cell lines induced by a water-soluble antitumor nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Energy Blocker Lonidamine Reverses Nimustine Resistance in Human Glioblastoma Cells through Energy Blockade, Redox Homeostasis Disruption, and O6-Methylguanine-DNA Methyltransferase Downregulation: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijbbb.org [ijbbb.org]

- 4. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. The Role of γH2AX in Replication Stress-induced Carcinogenesis: Possible Links and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to Nimustine Signaling Pathway Modulation in Glioma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nimustine (ACNU), a chloroethylnitrosourea, has long been a component of chemotherapeutic regimens for high-grade gliomas. Its cytotoxic effects are primarily attributed to its ability to induce DNA damage. However, the intricate signaling pathways that are modulated by nimustine and govern the ultimate fate of glioma cells are complex and multifaceted. This technical guide provides a comprehensive overview of the core signaling pathways affected by nimustine in glioma, with a focus on DNA damage response, apoptosis, and cell cycle regulation. We present quantitative data from key studies in structured tables, detail relevant experimental protocols, and provide visual representations of the key signaling cascades to facilitate a deeper understanding of nimustine's mechanism of action and to inform future research and drug development efforts.

Mechanism of Action of Nimustine

Nimustine, like other nitrosoureas, exerts its anticancer effects primarily through the alkylation and cross-linking of DNA.[1] Upon administration, nimustine undergoes hydrolysis to form reactive metabolites that can alkylate the O6 position of guanine bases in DNA.[1][2] This initial lesion can lead to the formation of interstrand cross-links (ICLs), which are highly cytotoxic as they block DNA replication and transcription.[3] The cellular response to this DNA damage is a critical determinant of cell survival or death.

Key Signaling Pathways Modulated by Nimustine in Glioma

DNA Damage and Repair Pathways

Nimustine-induced DNA lesions trigger a cascade of cellular responses aimed at repairing the damage. However, the efficacy of nimustine is influenced by the glioma cells' intrinsic DNA repair capacity. Key DNA repair pathways involved in processing nimustine-induced damage include:

-

O6-Methylguanine-DNA Methyltransferase (MGMT): This DNA repair protein directly removes alkyl groups from the O6 position of guanine, thus reversing the damage induced by nimustine and contributing to drug resistance.[4][5] Downregulation of MGMT has been shown to enhance the efficacy of nimustine.[5]

-

Mismatch Repair (MMR): While primarily involved in correcting base mismatches, the MMR system can also recognize and process some forms of alkylation damage.[4]

-

Nucleotide Excision Repair (NER) and Fanconi Anemia (FA) Pathway: These pathways are also implicated in the repair of DNA damage caused by nitrosoureas like nimustine.[4]

The inability to efficiently repair nimustine-induced DNA damage can lead to the activation of apoptotic signaling pathways.

Apoptosis Signaling Pathways

A significant mechanism of nimustine-induced cell death in glioma is the induction of apoptosis. One of the well-characterized pathways involves the activation of the c-Jun N-terminal kinase (JNK) signaling cascade.

-

JNK/c-Jun/BIM Pathway: Treatment of glioma cells with nimustine leads to the activation of the MAPK cascade, specifically the phosphorylation of JNK and its downstream target, the transcription factor c-Jun.[6][7] Activated c-Jun then upregulates the expression of the pro-apoptotic BH3-only protein BIM.[6][7] BIM, in turn, promotes apoptosis through the intrinsic pathway, leading to the cleavage of caspase-9 and subsequent executioner caspases.[6][7] Pharmacological or siRNA-mediated inhibition of JNK or c-Jun has been shown to reduce nimustine-induced apoptosis in glioma cells.[6][7]

Cell Cycle Regulation

Nimustine-induced DNA damage can also lead to cell cycle arrest, providing the cell with time to either repair the damage or undergo apoptosis. Studies have shown that nimustine treatment can induce a G2/M phase cell cycle arrest in NIH/3T3 cells, which is a common response to DNA damaging agents.[3]

Quantitative Data on Nimustine's Efficacy in Glioma

The following tables summarize key quantitative data from in vitro and in vivo studies investigating the effects of nimustine on glioma cells.

| Cell Line | Drug | IC50 Value | Reference |

| U87MG | Nimustine (ACNU) | Similar to parental cells in TMZ-resistant clones | [4] |

| U251MG | Nimustine (ACNU) | Similar to parental cells in TMZ-resistant clones | [4] |

| U343MG | Nimustine (ACNU) | Similar to parental cells in TMZ-resistant clones | [4] |

| GS-Y03 (patient-derived) | Nimustine (ACNU) | Lower than Temozolomide | [4] |

Table 1: In Vitro Efficacy of Nimustine in Glioma Cell Lines

| Treatment | Outcome | Reference |

| Nimustine (ACNU) | Time-dependent induction of apoptosis in LN-229 cells, starting at 72h and reaching ~55% at 120h | [8] |

| Nimustine (ACNU) | Efficient antitumor effects on temozolomide-resistant glioblastoma cells both in vitro and in vivo | [4][9] |

| Nimustine (ACNU) + Teniposide | Median Progression-Free Survival of 3 months in recurrent glioblastoma | [10] |

| Nimustine (ACNU) + Cisplatin (preradiation) | Median overall survival of 15.9 months in high-grade astrocytoma | [11] |

| Convection-Enhanced Delivery of Nimustine (ACNU) | Demonstrated antitumor activity in recurrent brainstem glioma | [12][13] |

Table 2: Summary of Nimustine's Efficacy from In Vitro and Clinical Studies

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Human glioblastoma cell lines such as U87MG, U251MG, U343MG, and LN-229 are commonly used.[4][7] These cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.[4]

-

Drug Preparation and Treatment: Nimustine (ACNU) is typically dissolved in DMSO to create a stock solution.[4] For in vitro experiments, cells are treated with varying concentrations of nimustine (e.g., 50 µM) for specified time periods (e.g., 72-120 hours).[8]

Apoptosis Assays

-

Flow Cytometry: Apoptosis can be quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

-

Immunoblotting for Caspase Cleavage: The activation of the apoptotic cascade can be assessed by immunoblotting for the cleavage of key proteins like PARP and caspase-9.[4]

Cell Proliferation and Viability Assays

-

Dye Exclusion Assay: Cell viability can be determined using a dye exclusion assay with trypan blue. Live cells with intact cell membranes exclude the dye, while dead cells are stained blue.[4]

-

WST-1 or MTT Assay: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

In Vivo Xenograft Models

-

Intracranial Implantation: Human glioma cells (e.g., U87-R) are intracranially inoculated into immunodeficient mice (e.g., nude mice).[4]

-

Systemic Drug Administration: Nimustine is administered systemically, for example, via intraperitoneal injection.[4]

-

Survival Analysis: The efficacy of the treatment is evaluated by monitoring the survival times of the treated mice compared to a control group.[4]

Visualizing Nimustine's Signaling Pathways

Nimustine-Induced Apoptotic Signaling Pathway

Caption: Nimustine-induced JNK/c-Jun/BIM apoptotic pathway in glioma cells.

Overview of Nimustine's Interaction with DNA Repair and Cell Fate

Caption: Nimustine-induced DNA damage response and its impact on glioma cell fate.

Conclusion and Future Directions

Nimustine remains a relevant therapeutic agent for glioma, particularly in the context of temozolomide resistance. A thorough understanding of the signaling pathways it modulates is crucial for optimizing its clinical use and for the development of novel combination therapies. The JNK/c-Jun/BIM pathway represents a key apoptotic mechanism that could be exploited to enhance nimustine's efficacy. Furthermore, targeting DNA repair pathways, such as inhibiting MGMT, in combination with nimustine holds promise for overcoming drug resistance. Future research should continue to unravel the complex network of signaling events triggered by nimustine in glioma cells to identify new therapeutic targets and improve patient outcomes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. DNA lability induced by nimustine and ramustine in rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijbbb.org [ijbbb.org]

- 4. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Energy Blocker Lonidamine Reverses Nimustine Resistance in Human Glioblastoma Cells through Energy Blockade, Redox Homeostasis Disruption, and O6-Methylguanine-DNA Methyltransferase Downregulation: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. jkns.or.kr [jkns.or.kr]

- 12. Phase I trial of convection-enhanced delivery of nimustine hydrochloride (ACNU) for brainstem recurrent glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Nimustine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimustine hydrochloride, also known by the code name ACNU, is a nitrosourea derivative with significant antineoplastic activity.[1] As a DNA alkylating and cross-linking agent, it is particularly effective against malignant brain tumors.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of Nimustine hydrochloride, complete with detailed experimental protocols and visual representations of its mechanism of action to support further research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of Nimustine hydrochloride is presented below. These properties are fundamental to its formulation, delivery, and biological activity.

| Property | Value | Reference(s) |

| Chemical Name | 1-(4-amino-2-methyl-5-pyrimidinyl)methyl-3-(2-chloroethyl)-3-nitrosourea hydrochloride | [3] |

| Molecular Formula | C₉H₁₃ClN₆O₂ · HCl | [3] |

| Molecular Weight | 309.15 g/mol | [3] |

| Appearance | White to slightly yellow crystalline powder | - |

| Melting Point | 170-171 °C | - |

| Solubility | Soluble in methanol and n-butanol. Soluble in water (100 mM) and DMSO (75 mM). Practically insoluble in ethyl acetate, ether, chloroform, and benzene. | - |

| UV Maximum (λmax) | 245 nm (in 0.04N HCl) | - |

| Purity (by HPLC) | ≥98% | [3][4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for consistent and reliable results in a research and development setting.

Melting Point Determination (Capillary Method - USP <741>)

The melting range of Nimustine hydrochloride can be determined using the capillary method as described in the United States Pharmacopeia (USP) general chapter <741>.[4][5][6][7][8]

Apparatus:

-

Melting point apparatus with a heating block and a temperature probe.

-

Glass capillary tubes (closed at one end).

Procedure:

-

Sample Preparation: A small amount of finely powdered Nimustine hydrochloride is introduced into a capillary tube and packed to a height of 2-4 mm.

-

Instrument Setup: The heating block is preheated to a temperature approximately 10°C below the expected melting point of Nimustine hydrochloride.

-

Determination: The capillary tube is placed in the heating block. The temperature is then increased at a rate of 1°C per minute.

-

Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded to define the melting range.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of Nimustine hydrochloride in various solvents can be determined using the shake-flask method.[9][10]

Materials:

-

Nimustine hydrochloride powder.

-

Selected solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline pH 7.4).

-

Scintillation vials or sealed flasks.

-

Shaking incubator or orbital shaker.

-

Centrifuge.

-

HPLC system for quantification.

Procedure:

-

An excess amount of Nimustine hydrochloride is added to a known volume of the solvent in a sealed flask.

-

The flasks are agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After shaking, the samples are allowed to stand to allow for the sedimentation of undissolved solid.

-

An aliquot of the supernatant is carefully removed and centrifuged to separate any remaining suspended particles.

-

The concentration of Nimustine hydrochloride in the clear supernatant is then determined using a validated analytical method, such as HPLC.

Stability-Indicating HPLC Method for Purity and Degradation Analysis

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of Nimustine hydrochloride and for monitoring its stability under various stress conditions.[1][11][12][13] The following is a general protocol that can be adapted and validated.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.02 M ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 245 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Standard and Sample Preparation:

-

Standard Solution: A stock solution of Nimustine hydrochloride reference standard is prepared in a suitable solvent (e.g., methanol) and diluted to a known concentration with the mobile phase.

-

Sample Solution: A solution of the Nimustine hydrochloride sample is prepared in the same manner as the standard solution.

Validation Parameters (as per ICH guidelines): The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to establish the intrinsic stability of Nimustine hydrochloride and to develop a stability-indicating analytical method.[5][8][14][15][16][17][18]

Stress Conditions:

-

Acid Hydrolysis: The drug is exposed to 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: The drug is exposed to 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: The drug is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The solid drug is exposed to dry heat (e.g., 80°C) in an oven.

-

Photolytic Degradation: The drug (in solid state and in solution) is exposed to UV and visible light in a photostability chamber.

Procedure:

-

Samples of Nimustine hydrochloride are subjected to the stress conditions outlined above for a specified duration.

-

At appropriate time points, samples are withdrawn, neutralized (if necessary), and diluted to a suitable concentration.

-

The stressed samples are then analyzed by the validated stability-indicating HPLC method to separate and quantify the parent drug and any degradation products formed.

Mechanism of Action and Signaling Pathway

Nimustine hydrochloride exerts its cytotoxic effects primarily through its action as a DNA alkylating agent. It causes DNA interstrand cross-links and double-strand breaks, which are highly toxic lesions that inhibit DNA replication and transcription, ultimately leading to cell death.[2][19] This DNA damage triggers a cellular stress response, including the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[20]

Caption: Nimustine hydrochloride-induced DNA damage activates the JNK and p38 MAPK signaling pathways, leading to apoptosis.

Experimental Workflow for Investigating Signaling Pathway Activation

The activation of the JNK and p38 MAPK pathways by Nimustine hydrochloride can be investigated using techniques such as Western blotting.

Caption: Workflow for analyzing the activation of JNK and p38 MAPK pathways by Western blotting.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of Nimustine hydrochloride, essential for its handling, formulation, and study. The detailed experimental protocols offer a starting point for researchers to perform consistent and reliable characterization. Furthermore, the elucidation of its mechanism of action through the DNA damage response and subsequent activation of the JNK/p38 MAPK signaling pathways provides a basis for further investigation into its therapeutic potential and mechanisms of resistance. This comprehensive information is intended to empower researchers and drug development professionals in their efforts to advance cancer therapy.

References

- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 2. ijbbb.org [ijbbb.org]

- 3. calpaclab.com [calpaclab.com]

- 4. uspbpep.com [uspbpep.com]

- 5. researchgate.net [researchgate.net]

- 6. thinksrs.com [thinksrs.com]

- 7. â©741⪠Melting Range or Temperature [doi.usp.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ajpamc.com [ajpamc.com]

- 12. longdom.org [longdom.org]

- 13. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. pharmasm.com [pharmasm.com]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. DNA lability induced by nimustine and ramustine in rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

Methodological & Application

Nimustine In Vitro Cell Viability Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing an in vitro cell viability assay using the chemotherapeutic agent Nimustine. This document includes detailed experimental protocols, a summary of quantitative data, and diagrams of the relevant signaling pathways and experimental workflow.

Introduction

Nimustine, also known as ACNU, is an alkylating agent belonging to the nitrosourea class of compounds.[1] It is primarily used in the treatment of brain tumors, such as malignant gliomas, due to its ability to cross the blood-brain barrier.[1] The cytotoxic effect of Nimustine is mediated through the induction of DNA double-strand breaks and inter-strand crosslinks.[2][3] This DNA damage triggers a cellular stress response, activating signaling pathways that ultimately lead to apoptosis, or programmed cell death.[2][4] Key pathways involved include the p38 MAPK/JNK signaling cascade.[2]

Determining the in vitro efficacy of Nimustine against various cancer cell lines is a critical step in preclinical drug development and for understanding its mechanisms of action. Cell viability assays, such as the MTT and WST-8 assays, are widely used to quantify the dose-dependent effects of cytotoxic agents like Nimustine.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Nimustine in various cancer cell lines as reported in the scientific literature. These values represent the concentration of Nimustine required to inhibit the growth of 50% of the cell population after a specified incubation period.

| Cell Line | Cancer Type | Assay Method | Incubation Time | IC50 (µM) | Reference |

| U87MG | Glioblastoma | WST-8 | 72 hours | 134.3 ± 11.2 | [4] |

| U251MG | Glioblastoma | WST-8 | 72 hours | 198.7 ± 15.3 | [4] |

| U343MG | Glioblastoma | WST-8 | 72 hours | 156.4 ± 9.8 | [4] |

| U87-R (TMZ-Resistant) | Glioblastoma | WST-8 | 72 hours | 145.2 ± 12.5 | [4] |

| U251-R (TMZ-Resistant) | Glioblastoma | WST-8 | 72 hours | 210.5 ± 18.9 | [4] |

| U343-R (TMZ-Resistant) | Glioblastoma | WST-8 | 72 hours | 168.1 ± 14.7 | [4] |

| GS-Y03 | Glioblastoma | WST-8 | 72 hours | 89.6 ± 7.5 | [4] |

| NIH/3T3 | Mouse Fibroblast | Colorimetric Assay | 24 hours | ~1940 (600 µg/ml) | [5] |

| CHS-1 | Canine Histiocytic Sarcoma | Cell Counting Kit-8 | 48 hours | >1000 | [6] |

| CHS-2 | Canine Histiocytic Sarcoma | Cell Counting Kit-8 | 48 hours | >1000 | [6] |

| CHS-3 | Canine Histiocytic Sarcoma | Cell Counting Kit-8 | 48 hours | >1000 | [6] |

| DH82 | Canine Histiocytic Sarcoma | Cell Counting Kit-8 | 48 hours | >1000 | [6] |

| CLBL-1 | Canine B-cell Lymphoma | Cell Counting Kit-8 | 48 hours | 269.2 | [6] |

| Ema | Canine T-cell Lymphoma | Cell Counting Kit-8 | 48 hours | 187.4 | [6] |

Experimental Protocols

This section provides a detailed protocol for determining the in vitro cell viability of cancer cells treated with Nimustine using a tetrazolium-based colorimetric assay (e.g., MTT or WST-8).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), sterile

-

Nimustine hydrochloride (ACNU)

-

Dimethyl sulfoxide (DMSO), sterile

-

96-well flat-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Harvest the cells using Trypsin-EDTA and resuspend them in a complete culture medium. c. Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration. d. Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a complete culture medium. e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.

-

Nimustine Preparation and Treatment: a. Prepare a stock solution of Nimustine in sterile DMSO. For example, a 100 mM stock solution. b. On the day of the experiment, prepare serial dilutions of Nimustine in a complete culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 500 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest Nimustine concentration). c. After the 24-hour incubation period, carefully remove the medium from the wells. d. Add 100 µL of the prepared Nimustine dilutions and the vehicle control to the respective wells. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

Cell Viability Assessment (WST-8 Assay Example): a. Following the incubation with Nimustine, add 10 µL of WST-8 solution to each well. b. Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and metabolic activity. c. After incubation, measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells. b. Calculate the percentage of cell viability for each Nimustine concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the percentage of cell viability against the log of the Nimustine concentration. d. Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for Nimustine in vitro cell viability assay.

Nimustine Signaling Pathway

Caption: Nimustine-induced apoptotic signaling pathway.

References

- 1. What is Nimustine Hydrochloride used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ijbbb.org [ijbbb.org]

- 6. researchgate.net [researchgate.net]

Determining the IC50 of Nimustine in U87 MG Glioblastoma Cells: An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Nimustine, an alkylating agent, in the human glioblastoma cell line U87 MG. The protocol outlines the necessary materials, step-by-step procedures for cell culture, drug treatment, and viability assessment using the MTT assay, as well as data analysis methods.

Introduction

Glioblastoma is an aggressive and common primary brain tumor in adults.[1][2] Nimustine, a nitrosourea compound, is a chemotherapeutic agent that exerts its cytotoxic effects primarily through DNA alkylation and cross-linking, leading to the inhibition of DNA synthesis and ultimately cell death.[3][4] Determining the IC50 value is a critical step in the preclinical evaluation of anticancer drugs, providing a quantitative measure of their potency. This application note details a reproducible method for assessing the cytotoxic effect of Nimustine on U87 MG cells, a widely used in vitro model for glioblastoma research.[5][6][7][8]

Signaling Pathway of Nimustine Action

Nimustine, as a nitrosourea, functions as a DNA alkylating agent. Its active metabolites cause alkylation of DNA, particularly at the O6 position of guanine. This leads to DNA cross-linking, which inhibits DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.

Caption: Simplified signaling pathway of Nimustine-induced apoptosis.

Experimental Protocol

This protocol is based on the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on the metabolic activity of mitochondria.[9][10][11]

Materials

-

U87 MG human glioblastoma cell line (ATCC HTB-14)[6]

-

Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)[5][6][8]

-

Trypsin-EDTA solution[7]

-

Phosphate-Buffered Saline (PBS), sterile[9]

-

Nimustine (ACNU)

-

Dimethyl sulfoxide (DMSO), sterile[9]

-

MTT reagent (5 mg/mL in PBS)[9]

-

96-well flat-bottom cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm[6][10]

Methods

1. Cell Culture and Maintenance

-

Culture U87 MG cells in DMEM or EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[5][6][7]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5][6]

-

Subculture the cells when they reach 70-90% confluency, typically every 2-3 days.[5][7]

2. Preparation of Nimustine Stock Solution

-

Dissolve Nimustine in sterile DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

3. Cell Seeding

-

Harvest U87 MG cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[12]

-

Incubate the plate for 24 hours to allow the cells to attach and enter the logarithmic growth phase.[6][10]

4. Drug Treatment

-

Prepare serial dilutions of Nimustine from the stock solution in culture medium. A suggested starting range of concentrations could be from 0.1 µM to 200 µM.[12][13]

-

After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Nimustine.

-

Include a vehicle control group (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control group (medium only).

5. MTT Assay

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[9][10]

-

Incubate the plate for an additional 3-4 hours at 37°C.[6][9][10]

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.[9]

-

Measure the absorbance at 570 nm using a microplate reader.[6][10]

Experimental Workflow

Caption: Workflow for determining the IC50 of Nimustine in U87 MG cells.

Data Presentation and Analysis

Data Calculation

-

Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Percentage of Cell Viability: Calculate the percentage of cell viability for each drug concentration using the following formula:

% Cell Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Vehicle Control Wells) x 100

Data Summary Table

| Nimustine Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | Value | Value | 100 |

| Concentration 1 | Value | Value | Value |

| Concentration 2 | Value | Value | Value |

| Concentration 3 | Value | Value | Value |

| Concentration 4 | Value | Value | Value |

| Concentration 5 | Value | Value | Value |

| Concentration 6 | Value | Value | Value |

| Concentration 7 | Value | Value | Value |

| Concentration 8 | Value | Value | Value |

IC50 Determination

The IC50 value is the concentration of Nimustine that inhibits 50% of cell growth. This can be determined by plotting the percentage of cell viability against the logarithm of the drug concentration.[15][16][17] A sigmoidal dose-response curve is then fitted to the data using a non-linear regression model (four-parameter logistic equation).[16][17][18] Software such as GraphPad Prism can be used for this analysis.[18][19]

Conclusion

This application note provides a comprehensive and detailed protocol for determining the IC50 of Nimustine in U87 MG cells. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the cytotoxic potency of Nimustine, which is essential for further investigation into its therapeutic potential for glioblastoma. The provided diagrams and structured data presentation facilitate a clear understanding of the experimental workflow and results.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. DNA lability induced by nimustine and ramustine in rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]

- 6. 3.7. Cell Culture [bio-protocol.org]

- 7. encodeproject.org [encodeproject.org]